molecular formula C10H6ClF3O3 B3034501 3-Chloro-4-(trifluoromethoxy)cinnamic acid CAS No. 1810776-22-7

3-Chloro-4-(trifluoromethoxy)cinnamic acid

Cat. No. B3034501
CAS RN: 1810776-22-7
M. Wt: 266.60
InChI Key: SCXWBICVJJGFSL-DUXPYHPUSA-N
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Description

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a chemical compound that is part of the cinnamic acid family, characterized by a cinnamic acid core structure with chloro and trifluoromethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds has been reported using different strategies. For instance, a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ, which could proceed under mild conditions . Similarly, the synthesis of isomerically pure cinnamic acid derivatives was achieved by treating 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide . These methods highlight the potential routes that could be adapted for the synthesis of this compound by incorporating appropriate chloro and trifluoromethoxy substituents at the right positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been studied using crystallography. For example, the crystal structure of trans-4-(trifluoromethyl) cinnamic acid was determined, revealing that it undergoes a reversible phase transition with changes in the unit cell volume . This suggests that this compound may also exhibit interesting structural properties and phase behaviors due to the presence of similar substituents.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing cinnamic acids has been explored through their reactions with sodium azide to produce highly functionalized CF3-1,2,3-triazoles . This indicates that this compound could potentially participate in similar reactions, leading to the formation of novel compounds with triazole rings, which are of interest in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from studies on solid solutions of 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid. These studies have revealed the existence of different polymorphic structures and the influence of substituents on the solid-state properties . It can be postulated that this compound would also display a range of solid-state structures and properties, influenced by its chloro and trifluoromethoxy groups.

Scientific Research Applications

1. Plant Phenylpropanoid Pathway

A study by Amrhein and Zenk (1969) explored the role of cinnamic acid derivatives in the plant phenylpropanoid pathway. They focused on how 3 H-cinnamic acid was converted into various compounds like rutin, chlorogenic acid, cyanidin, and leucocyanidin in buckwheat hypocotyls, highlighting the importance of cinnamic acids in plant biochemistry (Amrhein & Zenk, 1969).

2. Dimerization and Chemical Reactions

Al-Farhan, Keehn, and Stevenson (1992) researched the dimerization of disubstituted cinnamic acids, including derivatives like 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Their work demonstrated the potential of these compounds in chemical synthesis, particularly in cyclodimerization reactions to yield various acetic acids or esters (Al-Farhan, Keehn, & Stevenson, 1992).

3. Synthesis of Novel Compounds for Medicinal Chemistry

Trofymchuk et al. (2020) conducted a study on the synthesis of trifluoromethyl-substituted aromatic compounds through the deoxofluorination of cinnamic acids. This research is crucial for creating new building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

4. Polymorphism in Crystal Structures

Khoj et al. (2017) investigated the formation and structural properties of solid solutions containing 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic acid. This study is significant for understanding the diverse crystal structures and polymorphism in solid solutions, which can have implications in materials science (Khoj et al., 2017).

5. Metabolism and Biological Reactions

Chen, Jiang, and Morgan (2007) explored how cinnamate 4-hydroxylase, a plant monooxygenase, metabolizes non-natural cinnamic acid derivatives. This research provides insights into the enzyme's role in the metabolism of various aromatic compounds, including this compound (Chen, Jiang, & Morgan, 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-4-(trifluoromethoxy)cinnamic acid are not mentioned in the available sources, cinnamic acid derivatives are often used in the synthesis of various pharmaceuticals . Therefore, it’s possible that this compound could be used in the development of new drugs or therapies.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethoxy)cinnamic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the inhibition of metabolic enzymes by this compound can lead to a decrease in the production of certain metabolites, thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and the levels of certain metabolites. These interactions highlight the compound’s potential to modulate metabolic processes at the cellular level .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function. For instance, its interaction with specific transporters can influence its distribution to particular cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can exert its effects on metabolic enzymes and processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

properties

IUPAC Name

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWBICVJJGFSL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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